molecular formula C10H16N4O2 B12326047 Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-

Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-

Cat. No.: B12326047
M. Wt: 224.26 g/mol
InChI Key: OQGCDGFRLLDCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro- is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their roles in biological systems, particularly as coenzymatic constituents of oxidoreductase enzymes. These compounds are involved in various metabolic processes and have been studied for their potential therapeutic applications, including anticancer, antiviral, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminobenzoic acid with formic acid and formaldehyde, followed by cyclization to form the desired pteridine structure . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro- is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to interact with various molecular targets makes it a versatile compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

4a,5,5a,6,7,8,9,9a,10,10a-decahydro-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C10H16N4O2/c15-9-7-8(13-10(16)14-9)12-6-4-2-1-3-5(6)11-7/h5-8,11-12H,1-4H2,(H2,13,14,15,16)

InChI Key

OQGCDGFRLLDCTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)NC3C(N2)NC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.